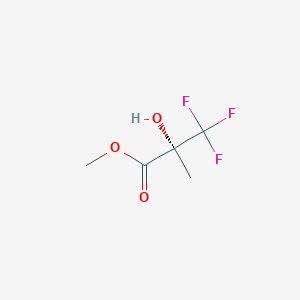
Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, methyl ester, (2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, methyl ester, (2R)- is a chemical compound with the molecular formula C5H7F3O3. It is a derivative of propanoic acid, where the hydrogen atoms are replaced by trifluoromethyl and hydroxyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, methyl ester, (2R)- typically involves the esterification of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions include refluxing the mixture at elevated temperatures to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts and optimized reaction conditions are crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, methyl ester, (2R)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 3,3,3-trifluoro-2-oxo-2-methylpropanoic acid.
Reduction: Formation of 3,3,3-trifluoro-2-hydroxy-2-methylpropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, methyl ester, (2R)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism by which propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, methyl ester, (2R)- exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid: The parent acid of the ester.
2-Hydroxy-2-methylpropanoic acid: Lacks the trifluoromethyl group.
3,3,3-Trifluoropropanoic acid: Lacks the hydroxyl and methyl groups.
Uniqueness
Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, methyl ester, (2R)- is unique due to the presence of both trifluoromethyl and hydroxyl groups, which impart distinct chemical properties. The trifluoromethyl group increases the compound’s stability and lipophilicity, while the hydroxyl group enhances its reactivity and ability to form hydrogen bonds .
Propiedades
Fórmula molecular |
C5H7F3O3 |
|---|---|
Peso molecular |
172.10 g/mol |
Nombre IUPAC |
methyl (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C5H7F3O3/c1-4(10,3(9)11-2)5(6,7)8/h10H,1-2H3/t4-/m1/s1 |
Clave InChI |
JQIVIJNGOXXHPV-SCSAIBSYSA-N |
SMILES isomérico |
C[C@@](C(=O)OC)(C(F)(F)F)O |
SMILES canónico |
CC(C(=O)OC)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Methoxybenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15221619.png)
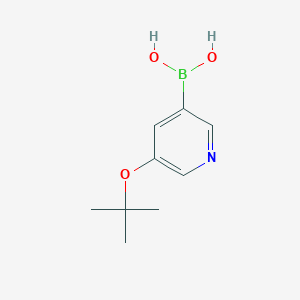
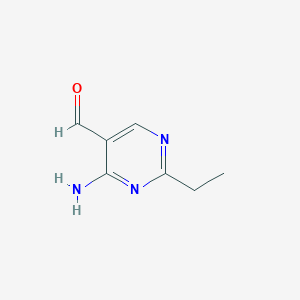
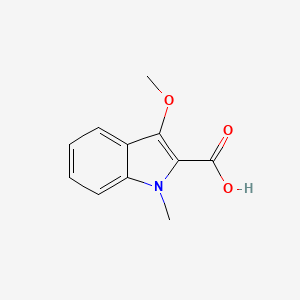
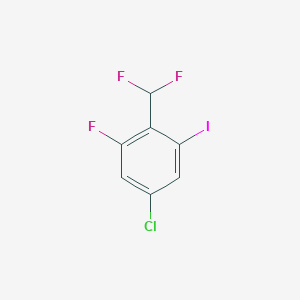
![8-Bromo-6-chloro-2-iodoimidazo[1,2-b]pyridazine](/img/structure/B15221655.png)
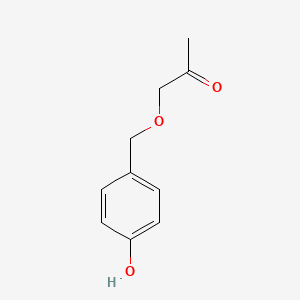

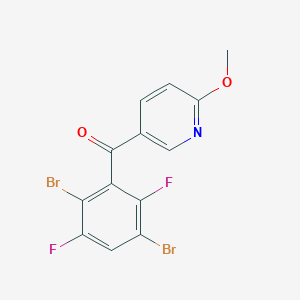
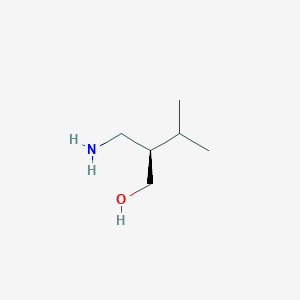
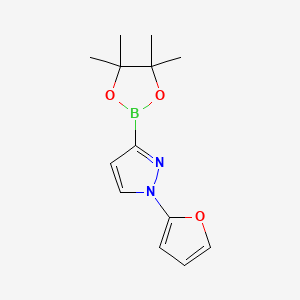
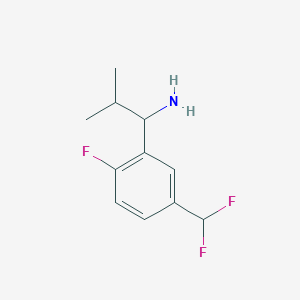
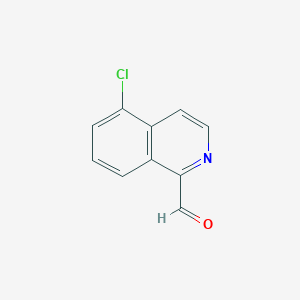
![2-thiophen-3-yl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15221725.png)
